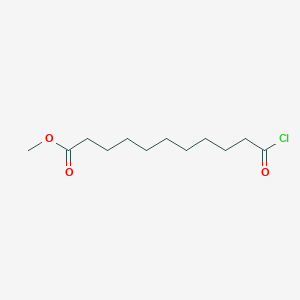
Undecanoic acid, 11-chloro-11-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is a chemical compound with the molecular formula C12H21ClO3 and a molecular weight of 248.75 . This compound is a derivative of undecanoic acid, where a chlorine atom and an oxo group are attached to the 11th carbon, and the carboxylic acid group is esterified with methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-chloro-11-oxo-, methyl ester typically involves the chlorination of undecanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The resulting 11-chloro-11-oxo-undecanoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Undecanoic acid, 11-chloro-11-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Undecanoic acid, 11-chloro-11-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism by which undecanoic acid, 11-chloro-11-oxo-, methyl ester exerts its effects involves interactions with cellular components. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes and interference with lipid metabolism. The compound may also affect the expression of genes critical for fungal virulence, leading to impaired growth and survival of the fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanoic acid, methyl ester: A simpler ester derivative of undecanoic acid without the chlorine and oxo groups.
Undecanoic acid: The parent carboxylic acid without esterification or additional functional groups.
11-Chloroundecanoic acid: A derivative with only the chlorine atom attached to the 11th carbon.
Uniqueness
Undecanoic acid, 11-chloro-11-oxo-, methyl ester is unique due to the presence of both chlorine and oxo groups at the 11th carbon, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
Propriétés
Numéro CAS |
60368-17-4 |
|---|---|
Formule moléculaire |
C12H21ClO3 |
Poids moléculaire |
248.74 g/mol |
Nom IUPAC |
methyl 11-chloro-11-oxoundecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3 |
Clé InChI |
URXZHQXYUFDGJO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


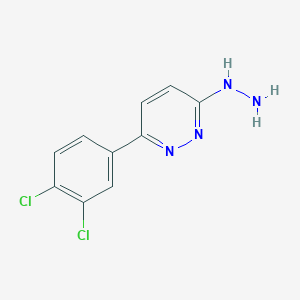
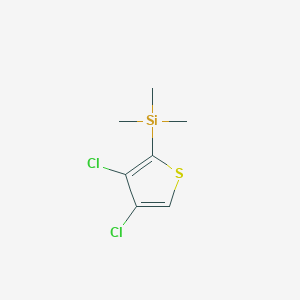
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)

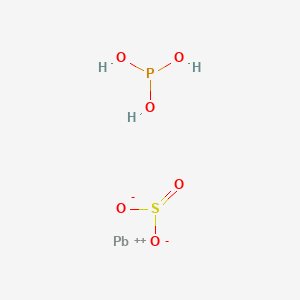
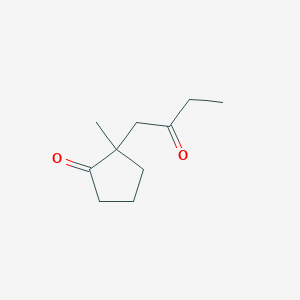
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)

